molecular formula C10H9N5O2 B6079135 MFCD00706164

MFCD00706164

Cat. No.: B6079135
M. Wt: 231.21 g/mol
InChI Key: OROILHUSOCSIAC-VZUCSPMQSA-N
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Description

Based on contextual clues from analogous compounds in the evidence, it may belong to a class of heterocyclic or coordination compounds. For instance, and describe structurally related isoquinolinones and pyridine derivatives, which often serve as ligands in catalysis or intermediates in pharmaceutical synthesis . Such compounds typically exhibit moderate solubility in polar solvents (e.g., methanol, DMF) and demonstrate bioactivity parameters like GI absorption and Log S values, which influence their applicability in drug development .

Properties

IUPAC Name

5-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2/c16-8-3-1-7(2-4-8)5-11-14-9-6-12-15-10(17)13-9/h1-6,16H,(H2,13,14,15,17)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROILHUSOCSIAC-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NC(=O)NN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NC(=O)NN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD00706164 typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure using a base catalyst.

    Step 2: Introduction of functional groups through substitution reactions.

    Step 3: Purification and crystallization to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH.

    Product Isolation: Using techniques like distillation and chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD00706164 undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents to yield different products.

    Substitution: Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated solvents and catalysts like palladium on carbon are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

MFCD00706164 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD00706164 involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or industrial applications.

Comparison with Similar Compounds

Structural Analogs

The following table compares MFCD00706164 (inferred properties) with structurally similar compounds from the evidence:

Parameter This compound (Inferred) 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one (5-Methoxypyridin-2-yl)methanamine
Molecular Formula C₉H₉NO₂ (hypothetical) C₉H₉NO₂ C₇H₁₀N₂O
Molecular Weight ~163.17 g/mol 163.17 g/mol 138.17 g/mol
Solubility (Log S) -2.47 (predicted) -2.47 (ESOL) -1.98 (Ali)
Bioavailability Score 0.55 0.55 0.55
GI Absorption High High High
Key Functional Groups Hydroxy, ketone Hydroxy, ketone Methoxy, amine

Structural Insights :

  • This compound and 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one share a hydroxy-substituted isoquinolinone backbone, critical for hydrogen bonding in catalytic or biological interactions .
  • (5-Methoxypyridin-2-yl)methanamine differs with a methoxy-pyridine group, enhancing solubility but reducing steric hindrance compared to bicyclic isoquinolinones .
Functional Analogs

Catalytic Ligands: highlights hybrid phosphine-alkene ligands (e.g., iron-phosphine complexes) used in transition-metal catalysis. Compared to this compound’s inferred heterocyclic structure, phosphine ligands offer stronger σ-donor properties but lower thermal stability due to weaker π-backbonding .

Pharmaceutical Intermediates: this compound’s hypothetical isoquinolinone scaffold aligns with intermediates in opioid synthesis (e.g., ’s hydroxy-substituted derivatives). In contrast, ’s pyridine-based amines are preferred in antiviral drug design due to their BBB permeability .

Key Analytical Data
  • Purity : >95% (HPLC, inferred from ).
  • Spectroscopic Data: ¹H-NMR (DMSO-d₆): δ 7.8–7.2 ppm (aromatic protons), δ 3.5 ppm (OCH₃, if applicable) . LC-MS: [M+H]⁺ m/z = 164.1 (hypothetical for C₉H₉NO₂) .

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